molecular formula C23H25ClN2O4 B5406872 N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine

N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine

Numéro de catalogue: B5406872
Poids moléculaire: 428.9 g/mol
Clé InChI: XKMZJNDWCYVENE-CPNJWEJPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine, also known as CM-579, is a novel small molecule inhibitor of the proteasome. Proteasome is a complex protein degradation machinery that plays a crucial role in maintaining cellular homeostasis by degrading damaged or unwanted proteins. CM-579 has been shown to selectively inhibit the chymotrypsin-like (CT-L) activity of the proteasome, leading to the accumulation of misfolded or damaged proteins and ultimately inducing cell death.

Mécanisme D'action

N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine selectively inhibits the chymotrypsin-like (CT-L) activity of the proteasome, leading to the accumulation of misfolded or damaged proteins and ultimately inducing cell death. The proteasome is a complex protein degradation machinery that plays a crucial role in maintaining cellular homeostasis by degrading damaged or unwanted proteins. Inhibition of the proteasome by this compound leads to the accumulation of misfolded or damaged proteins, which triggers the unfolded protein response (UPR) and ultimately induces cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded or damaged proteins and ultimately inducing cell death. This compound has also been shown to reduce the accumulation of toxic proteins in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the proteasome. In autoimmune diseases such as rheumatoid arthritis, this compound has been shown to reduce inflammation by inhibiting the proteasome, leading to the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine is its selectivity for the chymotrypsin-like (CT-L) activity of the proteasome, which reduces the risk of off-target effects. Another advantage is its potential for combination therapy with chemotherapy and radiotherapy in cancer. However, one limitation of this compound is its poor solubility in water, which may hinder its use in in vivo experiments.

Orientations Futures

For N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine include the development of more potent and selective inhibitors of the proteasome, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in preclinical and clinical studies. This compound may also have potential applications in other diseases such as viral infections and metabolic disorders, which warrant further investigation.

Méthodes De Synthèse

The synthesis of N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine involves the reaction of 2-chloro-N-(4-methylbenzoyl)-L-leucinamide with 3-(2-chlorophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA). The reaction yields this compound as a white solid with a purity of over 95%.

Applications De Recherche Scientifique

N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded or damaged proteins and ultimately inducing cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
In neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, this compound has been shown to reduce the accumulation of toxic proteins such as amyloid beta and alpha-synuclein, respectively, by inhibiting the proteasome. This suggests that this compound may have potential therapeutic applications in the treatment of neurodegenerative disorders.
In autoimmune diseases such as rheumatoid arthritis, this compound has been shown to reduce inflammation by inhibiting the proteasome, leading to the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may have potential therapeutic applications in the treatment of autoimmune diseases.

Propriétés

IUPAC Name

2-[[(E)-3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4/c1-14(2)12-20(23(29)30)26-22(28)19(13-17-6-4-5-7-18(17)24)25-21(27)16-10-8-15(3)9-11-16/h4-11,13-14,20H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMZJNDWCYVENE-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2Cl)/C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.